molecular formula C8H11BClNO2 B1591771 2-Chloro-6-isopropylpyridine-3-boronic acid CAS No. 1003043-37-5

2-Chloro-6-isopropylpyridine-3-boronic acid

Cat. No.: B1591771
CAS No.: 1003043-37-5
M. Wt: 199.44 g/mol
InChI Key: FBLHWIQSYHMHSK-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylpyridine-3-boronic acid is an organoboron compound with the molecular formula C8H11BClNO2. It features a six-membered pyridine ring containing a nitrogen atom, with a chlorine atom attached at the second position (C2) and an isopropyl group at the sixth position (C6). The boronic acid group is bonded at the third position (C3) of the pyridine ring

Scientific Research Applications

2-Chloro-6-isopropylpyridine-3-boronic acid has diverse applications in scientific research due to its unique properties:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing pyridine rings and boronic acid groups.

    Organic Synthesis: The compound is valuable for creating new carbon-carbon bonds, making it useful in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Safety and Hazards

The safety data sheet for 2-Chloro-6-isopropylpyridine-3-boronic acid suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropylpyridine-3-boronic acid typically involves the reaction of 2-Chloro-6-isopropylpyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to facilitate the formation of a carbon-carbon bond between the pyridine derivative and the boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropylpyridine-3-boronic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the C2 position can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid group at the C3 position is highly reactive in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with various organic fragments.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate, are used to deprotonate the boronic acid group, making it more reactive.

    Solvents: Toluene, ethanol, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the pyridine derivative with another aromatic ring.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylpyridine-3-boronic acid involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

2-Chloro-6-isopropylpyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:

    2-Cyanopyridine-3-boronic acid: Similar in structure but with a cyano group instead of a chlorine atom.

    3-Borono-2-chloro-6-(prop-2-yl)pyridine: Another similar compound with slight variations in the positioning of functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

(2-chloro-6-propan-2-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO2/c1-5(2)7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLHWIQSYHMHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590371
Record name [2-Chloro-6-(propan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-37-5
Record name B-[2-Chloro-6-(1-methylethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003043-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-6-(propan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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